1-Nonacosene
Description
Properties
CAS No. |
18835-35-3 |
|---|---|
Molecular Formula |
C29H58 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
nonacos-1-ene |
InChI |
InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-29H2,2H3 |
InChI Key |
UBMJSQAFNUWJEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Other CAS No. |
77046-61-8 |
Origin of Product |
United States |
Scientific Research Applications
Forensic Science and Entomology
1-Nonacosene is recognized for its utility in forensic entomology, particularly in the identification and aging of insect puparial cases. Research indicates that cuticular hydrocarbons, including this compound, can serve as biomarkers for determining the age of insect remains, which is crucial in legal investigations.
- Case Study: Aging of C. vicina Puparial Cases
- A study analyzed the hydrocarbon profile of C. vicina puparial cases over time, identifying this compound as one of the most abundant compounds during the initial week of aging. This compound's relative abundance fluctuated significantly, providing insights into the aging process of these cases .
- The study utilized gas chromatography-mass spectrometry (GC-MS) to track changes in hydrocarbon profiles, demonstrating that multivariate analysis could effectively visualize age-related changes among different cohorts of puparial cases .
Bioactivity in Insects
In entomological studies, this compound has been identified as a significant component influencing insect behavior, particularly in mating recognition.
- Research on Mate Recognition
- A study investigated the behavioral responses of male insects to female cuticular extracts containing this compound. The results indicated that males were more likely to respond to females treated with their own crude extracts compared to controls. This suggests that this compound plays a critical role in chemical communication and mate recognition among certain insect species .
Antimicrobial and Anticancer Properties
Recent research has begun to explore the potential antimicrobial and anticancer properties of this compound.
- Antimicrobial Activity
- Anticancer Potential
Comparison with Similar Compounds
Key Properties :
- CAS Registry : 18835-35-3
- Natural Sources : Essential oils (0.15–1.61% abundance) , insect cuticles , and microbial metabolites .
- Biological Roles : Contributes to cuticle flexibility in insects , antimicrobial/anticancer activity in microbes , and plant volatile emissions .
Comparison with Structurally Similar Compounds
Alkenes of Varying Chain Lengths
1-Nonacosene belongs to the alkene family, characterized by unsaturated hydrocarbon chains. Its closest analogs differ in carbon chain length and double-bond position:
Functional Insights :
- Chain Length and Melting Points: Longer chains (e.g., this compound vs. 1-Nonadecene) increase hydrophobicity and melting points, impacting biological roles like cuticle rigidity .
- Double-Bond Position : Terminal double bonds (1-ene) reduce lipid packing efficiency compared to internal isomers, lowering melting points and enhancing flexibility in insect cuticles .
Comparison with Saturated Analog: Nonacosane
Nonacosane (C₂₉H₆₀), the fully saturated counterpart of this compound, highlights the effect of unsaturation:
Key Findings :
- Lipid Packing: The double bond in this compound disrupts molecular alignment, reducing melting points by ~10–15°C compared to Nonacosane .
- Ecological Adaptation: Insects in arid environments exhibit higher this compound-to-Nonacosane ratios to maintain cuticle flexibility .
Comparison with Functionally Similar Compounds
Methyl-Branched Alkanes
Methyltriacontane (C₃₁H₆₄), a branched alkane, shares functional similarities with this compound in disrupting lipid packing:
Functional Overlap : Both compounds lower melting points in insect cuticles but achieve this through different mechanisms (unsaturation vs. branching) .
Preparation Methods
Alkyne-Bromoalkanoic Acid Coupling
A robust two-step synthesis of 1-nonacosene involves the coupling of terminal alkynes with bromoalkanoic acids, followed by hydrogenation. In a representative procedure:
-
Step 1 : 1-Tridecyne (3 equiv.) reacts with bromoalkanoic acid (1 equiv.) in hexamethylphosphoramide (HMPA) at 0°C using n-butyllithium (n-BuLi) as a base.
-
Step 2 : The intermediate undergoes hydrogenation with Lindlar catalyst (Pd/CaCO~3~) under H~2~ atmosphere to yield this compound.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–89% |
| Reaction Time | 15 min (Step 1); 24 hr (Step 2) |
| Purity (Isomeric) | >97% Z-isomer |
This method’s selectivity arises from the steric hindrance of HMPA, which directs the coupling to the terminal position.
Wittig Olefination Strategies
Aldehyde-Phosphonium Ylide Reactions
The Wittig reaction between long-chain aldehydes and methylenetriphenylphosphorane (Ph~3~P=CH~2~) provides direct access to this compound:
For n-octacosanal (C~28~H~56~O), this reaction proceeds in anhydrous ether at 0–25°C, achieving 72–85% yields.
Optimization Factors:
Modified Wittig Protocols
Catalytic Dimerization of Terminal Olefins
Metallocene-Catalyzed Processes
Vinylidene olefins, precursors to this compound, are synthesized via dimerization of α-olefins using metallocene catalysts:
A continuous process with zirconocene dichloride (Cp~2~ZrCl~2~) and methylaluminoxane (MAO) achieves 92% conversion of 1-tetradecene to this compound precursors.
Process Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1–0.5 mol% |
| Temperature | 80–120°C |
| Pressure | 3.5–5.0 MPa CO |
Natural Product Isolation
Extraction from Plant Sources
This compound is isolated from Spirostachys glaucescens and Cissampelos mucronata via sequential solvent extraction and chromatography:
Yield Comparison:
| Source | Yield (mg/kg dry weight) |
|---|---|
| S. glaucescens | 11–15 |
| C. mucronata | 8–12 |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water) resolves this compound at t~R~ = 32.05 min with >99% purity.
Industrial-Scale Production Challenges
Q & A
Q. What experimental design considerations are critical for studying 1-Nonacosene in biological systems?
Answer: When designing experiments, prioritize identifying independent variables (e.g., concentration, exposure duration) and dependent variables (e.g., biological response metrics). Include appropriate controls (e.g., solvent-only controls for solubility studies) and ensure replication to account for biological variability. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) should be standardized for consistency. Statistical power analysis is essential to determine sample size adequacy .
Q. How can researchers characterize the physicochemical properties of this compound with high precision?
Answer: Use orthogonal methods such as nuclear magnetic resonance (NMR) for structural elucidation, GC-MS for purity assessment, and differential scanning calorimetry (DSC) for thermal stability analysis. Cross-validate results with established reference databases and document protocols rigorously to ensure reproducibility (e.g., citing methods from prior studies in peer-reviewed journals) .
Q. What are the best practices for synthesizing this compound in laboratory settings?
Answer: Follow stepwise protocols for alkene synthesis, such as Wittig reactions or catalytic dehydrogenation, with strict monitoring of reaction conditions (temperature, catalyst purity). Validate product identity through melting point analysis and spectral comparisons. Include negative controls (e.g., incomplete reactions) to identify byproducts .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
Answer: Conduct meta-analyses of existing studies to identify methodological disparities (e.g., solvent choice, assay endpoints). Perform replication studies under standardized conditions, prioritizing assays with high inter-laboratory reproducibility. Use sensitivity analysis to evaluate the impact of variables like impurity thresholds or storage conditions .
Q. What strategies are effective for developing novel analytical methods to quantify trace levels of this compound in complex matrices?
Answer: Optimize extraction protocols (e.g., solid-phase microextraction) to minimize matrix interference. Validate methods using spike-recovery experiments and compare against established techniques (e.g., high-performance liquid chromatography). Ensure statistical rigor by calculating limits of detection (LOD) and quantification (LOQ) via calibration curves .
Q. How can researchers align hypotheses about this compound’s ecological roles with feasible experimental frameworks?
Answer: Formulate hypotheses using the PECO framework (Population, Exposure, Comparator, Outcome). For example: “In Drosophila melanogaster (P), does exposure to this compound (E) compared to a control hydrocarbon (C) alter cuticular hydrocarbon profiles (O)?” Pilot studies should assess technical feasibility (e.g., rearing conditions, analytical throughput) .
Methodological Guidance
Q. What steps ensure a comprehensive literature review for this compound-related research?
Answer: Use systematic review protocols with Boolean search terms (e.g., “this compound AND biosynthesis OR pheromone”) across databases like PubMed and Web of Science. Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and map gaps using tools like PRISMA flow diagrams .
Q. How should researchers address data collection challenges in field studies involving this compound?
Answer: For field sampling, standardize collection protocols (e.g., time of day, microhabitat) to reduce environmental variability. Validate field data with lab-based assays (e.g., comparing extracted vs. synthetic this compound). Use secondary data (e.g., climate records) to contextualize findings .
Q. What ethical considerations apply to this compound research involving animal models?
Answer: Adhere to institutional animal care guidelines (e.g., minimizing sample sizes, humane endpoints). Disclose solvent toxicity risks in protocols and obtain ethics committee approval. For genetic studies, include data anonymization procedures .
Cross-Disciplinary Applications
Q. How can interdisciplinary approaches enhance understanding of this compound’s multifunctional roles?
Answer: Integrate chemical ecology (e.g., insect behavior assays), computational modeling (e.g., molecular dynamics simulations), and materials science (e.g., surface tension analysis). Collaborative teams should establish shared data repositories and harmonize terminology .
Q. What methodologies are recommended for studying this compound’s long-term stability under environmental conditions?
Answer: Design accelerated aging studies with controlled UV exposure, humidity, and temperature gradients. Compare degradation products via GC-MS and quantify stability using Arrhenius kinetics models. Document storage conditions meticulously to align with FAIR data principles .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
